BenchChemオンラインストアへようこそ!

Ser-Val

Prodrug Design Drug Delivery Peptide Transporters

Ser-Val is a sequence-defined dipeptide with an N-terminal serine hydroxyl handle enabling unique esterification and conjugation chemistries. Unlike its reversed isomer Val-Ser, this specific sequence directs distinct hPEPT1 transport behavior and DP IV substrate specificity profiles, making it a non-interchangeable tool for prodrug design, enzymology controls, and metalloproteinase inhibitor SAR. Sourced with ≥95% purity, it serves as a critical C-terminal building block in Tyr-Ser-Val immunomodulatory tripeptide synthesis and BE16627B MMP inhibitor development.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 51782-06-0
Cat. No. B1310948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Val
CAS51782-06-0
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1
InChIKeyILVGMCVCQBJPSH-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ser-Val (CAS 51782-06-0) Procurement Guide: Dipeptide Specifications and Research-Grade Characteristics


Ser-Val (L-seryl-L-valine; CAS 51782-06-0) is a dipeptide composed of L-serine and L-valine residues joined by a peptide bond, with molecular formula C₈H₁₆N₂O₄ and molecular weight 204.22 g/mol [1]. It belongs to the class of organic compounds known as dipeptides and occurs as an intermediate in protein digestion and catabolism [1]. The compound is soluble in DMSO and requires storage at -20°C for stability [2]. Ser-Val is primarily utilized in peptide synthesis, enzymology studies involving dipeptidyl peptidase IV (DP IV) substrate specificity, and as a component in prodrug design for targeted drug delivery [3][4].

Ser-Val (CAS 51782-06-0) vs. Generic Dipeptides: Why Sequence Order Determines Experimental Outcomes


Ser-Val cannot be substituted with its sequence-reversed isomer Val-Ser or other dipeptides for applications requiring precise molecular recognition, as the N-terminal to C-terminal amino acid order fundamentally alters both physicochemical interaction profiles and biological recognition. In hPEPT1 transporter studies, L-Val-L-Ser-OMe conjugates demonstrated potent inhibition of Gly-Sar uptake, whereas L-Ser-L-Val based conjugates exhibited distinct transport behavior patterns [1]. Similarly, the side-chain hydroxyl group of the N-terminal serine in Ser-Val provides a unique reactive handle for esterification and conjugation that is absent or differently positioned in alternative dipeptide sequences [2]. These sequence-dependent differences in molecular recognition and chemical reactivity make Ser-Val a non-interchangeable research reagent in enzymology, prodrug design, and peptide synthesis applications.

Ser-Val (CAS 51782-06-0) Comparative Performance Data: hPEPT1 Affinity, DP IV Specificity, and Physicochemical Benchmarks


hPEPT1 Transporter Interaction: Comparative Affinity of L-Val-L-Ser vs. L-Ser-L-Ala Dipeptide Conjugates

In Xenopus laevis oocytes overexpressing human PEPT1 (hPEPT1, SLC15A1), dipeptide conjugates containing the Val-Ser sequence exhibited distinct transporter interaction profiles. Stereoisomers with L-configuration at the N-terminal valine (L-Val-L-Ser-OMe cHPMPC) potently inhibited transport of the hPEPT1 substrate glycylsarcosine (Gly-Sar). In contrast, a 'reversed' dipeptide conjugate with an L-Ser-L-Ala sequence also completely abolished the Gly-Sar signal despite lacking detectable transport itself [1]. These data indicate that the Val-Ser sequence confers specific hPEPT1 recognition properties that are not interchangeable with alternative dipeptide sequences such as Ser-Ala.

Prodrug Design Drug Delivery Peptide Transporters PEPT1 Bioavailability

DP IV Substrate Specificity: Ser/Val-Containing Peptides in Dipeptidyl Peptidase IV Hydrolysis

Kinetic studies of dipeptidyl peptidase IV (DP IV, CD26) demonstrate that substrate properties are encoded by the peptide's overall structure rather than merely the primary sequence around the catalytic site. While DP IV preferentially cleaves N-terminal dipeptides with Pro or Ala at the P1-position, secondary interactions distal to the cleavage site enable hydrolysis of peptides containing non-proline and non-alanine residues (including Ser, Val, Gly) at the P1-position in longer peptide substrates [1]. This class-level insight indicates that Ser-Val sequences within longer peptide chains can undergo DP IV-mediated processing, whereas simple dipeptides lacking these secondary interaction sites show different hydrolysis kinetics.

Enzymology Dipeptidyl Peptidase IV DP IV CD26 Substrate Specificity

Metalloproteinase Inhibitor BE16627B: Ser-Val Core Scaffold in Pharmacologically Active Compound

BE16627B [L-N-(N-hydroxy-2-isobutylsuccinamoyl)-seryl-L-valine; MW 375.2 Da], a compound incorporating Ser-Val as its core dipeptide scaffold, demonstrated significant in vivo efficacy as a metalloproteinase inhibitor. In a murine HT1080 fibrosarcoma xenograft model (metalloproteinase-overexpressing), administration of BE16627B at 2 mg/mouse/day via subcutaneous osmotic pump for 3 weeks reduced lung surface nodule number to 24.3% and nodule size to 46.4% of controls. Lung weight increase due to tumor growth was inhibited by 85.5%. In contrast, no significant inhibition was observed against HCT116 colon carcinoma cells which barely secrete metalloproteinases . The Ser-Val dipeptide serves as the essential structural core upon which the N-hydroxy-isobutylsuccinamoyl pharmacophore is built, enabling the observed metalloproteinase-dependent activity.

Metalloproteinase Inhibition Matrix Metalloproteinases Tumor Growth Drug Discovery Scaffold

Ser-Val Solubility and Physicochemical Benchmarks: Comparative Data vs. Related Dipeptides

Ser-Val exhibits physicochemical properties that differentiate it from hydrophobic dipeptides. The compound demonstrates solubility in DMSO with a molecular weight of 204.23 g/mol [1]. Predicted data indicate a logP of -0.93 (ACD/Labs) and water solubility estimate of 78 g/L [2]. In contrast, Val-Val (a dipeptide containing two valine residues) has a higher predicted logP and lower aqueous solubility, while Ser-Ser is substantially more hydrophilic. The intermediate polarity of Ser-Val, conferred by the combination of polar serine (side-chain hydroxyl) and hydrophobic valine (isopropyl side chain), provides a balanced solubility profile useful for formulation development where extreme hydrophilicity or hydrophobicity would be problematic.

Physicochemical Properties Solubility LogP Formulation QC

Tyr-Ser-Val Tripeptide: Ser-Val as Key Intermediate in Bioactive Peptide Synthesis

The Ser-Val dipeptide serves as a critical C-terminal building block in the synthesis of the bioactive tripeptide Tyrosyl-seryl-valine (Tyr-Ser-Val), which is disclosed in patents for pharmaceutical compositions targeting T-cell transformation and cell proliferative disorders [1][2]. A patent for Tyr-Ser-Val synthesis explicitly describes a method using L-Val-OH ester coupled with protected L-Ser-OH to form the Ser-Val dipeptide intermediate, followed by coupling with protected Tyr to yield the tripeptide [3]. This method employs a minimal protection strategy that avoids hazardous HF deprotection steps required in maximum protection approaches, enabling safer and more scalable industrial synthesis [3].

Peptide Synthesis Tripeptide Immunomodulation Solid-Phase Synthesis Building Block

Serine Side-Chain Hydroxyl: Unique Conjugation Handle in Ser-Val for Prodrug Design

The N-terminal serine residue in Ser-Val provides a side-chain hydroxyl group that serves as a unique conjugation handle for esterification with drug molecules, enabling the design of dipeptide prodrugs. This approach was demonstrated in the synthesis of Ala-Ser and Val-Ser prodrugs of cidofovir, where the dipeptide promoiety was conjugated to the P(OH)₂ group of cidofovir via esterification by the Ser side-chain hydroxyl group [1]. Transport studies showed that L-Val-L-Ser-OMe cHPMPC prodrugs exhibited enhanced oral bioavailability in rat models compared to the parent drug, though the mechanism was later determined not to involve active hPEPT1 transport [2]. The hydroxyl group of serine distinguishes Ser-Val from dipeptides lacking this functional handle (e.g., Ala-Val, Val-Val), enabling unique prodrug conjugation strategies unavailable with serine-absent sequences.

Prodrug Chemistry Esterification Conjugation Side-Chain Modification Drug Delivery

Ser-Val (CAS 51782-06-0) Optimal Research and Industrial Use Cases


hPEPT1 Transporter Studies and Prodrug Design

Ser-Val and Val-Ser containing conjugates are utilized in PEPT1 transporter assays to evaluate substrate recognition and inhibition mechanisms. The L-Val-L-Ser sequence has demonstrated potent inhibition of Gly-Sar uptake in hPEPT1-expressing oocyte models, while L-Ser-L-Ala conjugates also completely abolish transport signals despite lacking detectable transport themselves [1]. This makes Ser-Val-containing compounds valuable controls and scaffold components for investigating peptide transporter-mediated drug delivery strategies.

Dipeptidyl Peptidase IV (DP IV/CD26) Enzymology Research

Ser-Val serves as a model substrate component for studying the role of secondary binding interactions in DP IV enzymology. Unlike Pro/Ala-containing dipeptides that are cleaved via primary active-site recognition, peptides containing Ser or Val at the P1-position require specific secondary interactions distal to the cleavage site for DP IV-mediated hydrolysis [1]. Researchers use Ser-Val-containing peptides to dissect the structural determinants governing DP IV substrate recognition and to develop structure-based inhibitors targeting secondary interaction sites.

Bioactive Tripeptide Synthesis and Immunomodulatory Peptide Development

Ser-Val is a critical C-terminal dipeptide building block in the synthesis of the immunomodulatory tripeptide Tyrosyl-seryl-valine (Tyr-Ser-Val), which is disclosed in patents for pharmaceutical compositions targeting T-cell transformation and cell proliferative disorders [1]. The dipeptide intermediate can be synthesized via minimal protection strategies that avoid hazardous HF deprotection, enabling safer and more scalable production . This application drives procurement demand for Ser-Val in pharmaceutical peptide synthesis workflows.

Metalloproteinase Inhibitor Scaffold Development

The Ser-Val dipeptide serves as the core scaffold in BE16627B [L-N-(N-hydroxy-2-isobutylsuccinamoyl)-seryl-L-valine], a metalloproteinase inhibitor that demonstrated 75.7% reduction in lung nodule number in HT1080 fibrosarcoma xenograft models without significant toxicity [1]. The compound exhibited MMP-dependent tumor growth inhibition, showing efficacy in MMP-high HT1080 tumors but not in MMP-low HCT116 colon carcinoma cells [1]. Ser-Val is therefore procured for structure-activity relationship studies in metalloproteinase inhibitor development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ser-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.